molecular formula C14H26O6 B13907462 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- CAS No. 68167-86-2

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-

Cat. No.: B13907462
CAS No.: 68167-86-2
M. Wt: 290.35 g/mol
InChI Key: JYAIYYSYWTYOHN-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- is a chemical compound known for its unique structure and properties. It is a derivative of 1,4,7,10,13-pentaoxacyclopentadecane, commonly referred to as 15-crown-5, which is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

The synthesis of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an appropriate allylating agent. The reaction conditions often include the use of a base to deprotonate the hydroxyl group, followed by the addition of the allylating agent to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is exploited in various applications, from catalysis to ion transport studies .

Comparison with Similar Compounds

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- can be compared with other crown ethers and their derivatives:

The uniqueness of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- lies in its specific structure, which imparts distinct properties and reactivity compared to other crown ethers.

Properties

CAS No.

68167-86-2

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C14H26O6/c1-2-3-18-12-14-13-19-9-8-16-5-4-15-6-7-17-10-11-20-14/h2,14H,1,3-13H2

InChI Key

JYAIYYSYWTYOHN-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1COCCOCCOCCOCCO1

Origin of Product

United States

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